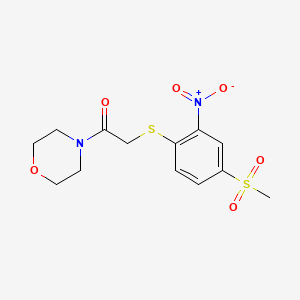

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone

Descripción

Propiedades

IUPAC Name |

2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S2/c1-23(19,20)10-2-3-12(11(8-10)15(17)18)22-9-13(16)14-4-6-21-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKBTZJLEMICOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the sulfonylation to add the methylsulfonyl group. The final step involves the thiolation and morpholinoethanone formation under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonyl and thio groups can participate in substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and methanol are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .

Aplicaciones Científicas De Investigación

2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a component in various industrial processes

Mecanismo De Acción

The mechanism of action of 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound’s reactive groups allow it to form covalent bonds with target proteins, potentially inhibiting their function. This mechanism is particularly relevant in its potential anticancer activity, where it may inhibit key enzymes involved in cell proliferation .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs vary in substituent positions, sulfur oxidation states, and aromatic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Nitro Group Position :

- The 2-nitro substituent in the target compound enhances steric and electronic interactions compared to 3- or 4-nitro analogs (e.g., compounds 33 and 34), leading to stronger PHGDH inhibition .

- 4-Nitrophenyl derivatives (e.g., compound 34) exhibit reduced activity, likely due to diminished binding efficiency .

Sulfur Oxidation State :

- The thioether linkage (C-S-C) in the target compound offers greater stability than thioxo (C=S) analogs (e.g., 33 and 34), which may hydrolyze under physiological conditions .

Sulfonyl vs. Phenylsulfonyl Groups :

- The methylsulfonyl group (electron-withdrawing) in the target compound improves metabolic stability compared to bulkier phenylsulfonyl groups (e.g., the triazole derivative in Table 1) .

Morpholine vs. Triazole Core :

- Morpholine-containing compounds (target, 33, 34) exhibit better solubility than triazole-based analogs, favoring bioavailability .

Q & A

Q. What are the common synthetic routes for synthesizing 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone?

The synthesis typically involves multi-step reactions, starting with brominated precursors (e.g., bromo-ethanone derivatives) coupled with thiol-containing intermediates. Key steps include nucleophilic substitution for thioether bond formation and functional group transformations (e.g., introducing methylsulfonyl and nitro groups). Purification via recrystallization (e.g., methanol) or chromatography ensures high purity .

Q. What analytical techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. High-Performance Liquid Chromatography (HPLC) monitors purity, while X-ray crystallography resolves stereochemical ambiguities in derivatives .

Q. What in vitro assays evaluate the biological activity of this compound?

Enzyme inhibition assays (e.g., phosphoglycerate dehydrogenase targeting) and cell-based viability assays are commonly used. IC₅₀ values quantify potency, and dose-response curves validate activity .

Q. How is the purity of synthesized batches assessed?

Chromatographic methods (HPLC, TLC) combined with spectroscopic data (NMR, IR) validate purity. Batch-to-batch consistency is ensured through retention time analysis and spectral matching .

Q. What are the recommended storage conditions for this compound?

Store in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen) at –20°C to prevent degradation. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves adjusting catalysts (e.g., palladium for coupling reactions), temperature gradients, and solvent polarity. Inert atmospheres (argon/nitrogen) minimize oxidative side reactions. For example, bromo-ethanone intermediates (as in ) show positional isomer-dependent yields (47–73%), suggesting nitro-group positioning impacts reactivity .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangements of functional groups (e.g., morpholino orientation). This is critical for confirming regioselectivity in nitro- or sulfonyl-substituted derivatives .

Q. What strategies address contradictions in biological activity data across studies?

Orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) validate target engagement. Reproducibility checks under standardized conditions (e.g., cell line selection, buffer pH) mitigate variability. Contradictions may arise from assay sensitivity or off-target effects .

Q. How can computational modeling predict reactivity with biological targets?

Molecular docking studies simulate interactions with enzyme active sites (e.g., PHGDH). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., nitro group electron-withdrawing effects) with inhibitory activity .

Q. How do structural modifications at the methylsulfonyl group affect thermal stability?

Substituent electronegativity and steric bulk influence stability. DSC analysis compares melting points and decomposition profiles. For example, electron-withdrawing groups (e.g., methylsulfonyl) may enhance stability relative to alkyl variants .

Q. What derivatization strategies enhance biological activity or reduce toxicity?

Functionalizing the morpholino ring (e.g., introducing hydrophilic groups) improves solubility. Thioether oxidation to sulfones or nitro-group reduction to amines can modulate reactivity and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.